

LC-MS/MS fragmentation pattern of (2E)-2,3-Dehydroxy Atorvastatin

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Compound of Interest

Compound Name: (2E)-2,3-Dehydroxy Atorvastatin

Cat. No.: B12313851

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Application Note: LC-MS/MS Fragmentation Profiling and Chromatographic Resolution of (2E)-2,3-Dehydroxy Atorvastatin

Executive Summary & Chemical Context

During the stress testing and stability profiling of Atorvastatin, multiple degradation pathways can compromise the active pharmaceutical ingredient (API). While the intact API yields a protonated precursor ion of m/z 559.3, acidic or thermal stress frequently induces a dehydration event (-18 Da), resulting in degradants with an m/z of 541.3^[1].

(2E)-2,3-Dehydroxy Atorvastatin (also known as Atorvastatin eliminate or Atorvastatin 3-Deoxy-hept-2-enoic Acid; Formula: C₃₃H₃₃FN₂O₄) is a critical elimination impurity^[2]. It forms via the loss of a water molecule from the heptanoic acid side chain, creating a double bond^[2]. The primary analytical challenge in LC-MS/MS profiling is that this compound is strictly isobaric with Atorvastatin Lactone, another common degradant^[3]. Because both impurities share the identical pyrrole core and differ only in the configuration of the aliphatic side chain, their primary Collision-Induced Dissociation (CID) fragmentation patterns are nearly indistinguishable^[3]. Therefore, orthogonal chromatographic resolution combined with highly specific Multiple Reaction Monitoring (MRM) is required for accurate quantification^[1].

Analytical Workflow & Methodological Design

To ensure a self-validating analytical system, the workflow must account for the chemical lability of the API. Highly acidic sample diluents can artificially induce in-situ lactonization, skewing the quantification of naturally occurring impurities[3]. The workflow below outlines the optimized path from extraction to structural elucidation.



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Figure 1: End-to-end LC-MS/MS workflow for isobaric statin impurity profiling.

Step-by-Step Experimental Protocol

Sample Preparation

Causality Insight: The extraction solvent must stabilize the elimination impurity without triggering the conversion of the parent Atorvastatin into its lactone form.

- Weigh 10.0 mg of the stressed Atorvastatin sample and transfer it to a 10 mL volumetric flask.
- Dissolve the sample in a diluent consisting of Methanol:Water (50:50, v/v). Crucial: Do not use unbuffered acidic water (pH < 4.0), as this will catalyze artificial lactonization[3].
- Sonicate for 5 minutes at 4 °C to prevent thermal degradation.
- Filter through a 0.22 µm PTFE syringe filter into an LC-MS certified amber vial.

UHPLC Chromatographic Separation

Causality Insight: Separation of the isobaric **(2E)-2,3-Dehydroxy Atorvastatin** and Atorvastatin Lactone relies on their differing hydrophobicities. The lactone is significantly less polar and will elute later on a reversed-phase column.

- Column: C18, 1.7 µm, 2.1 mm x 100 mm (e.g., ACQUITY UPLC CSH)[1].

- Column Temperature: 40 °C (Optimizes mass transfer and peak shape).
- Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.0 with glacial acetic acid. (Maintains ionization efficiency while preventing column-induced degradation)[3].
- Mobile Phase B: 100% Acetonitrile.
- Flow Rate: 0.4 mL/min.

Table 1: Optimized UHPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve Profile
0.0	60	40	Initial
5.0	40	60	Linear
8.0	10	90	Linear
10.0	10	90	Hold

| 10.1 | 60 | 40 | Re-equilibration |

Mass Spectrometry (ESI-MS/MS) Parameters

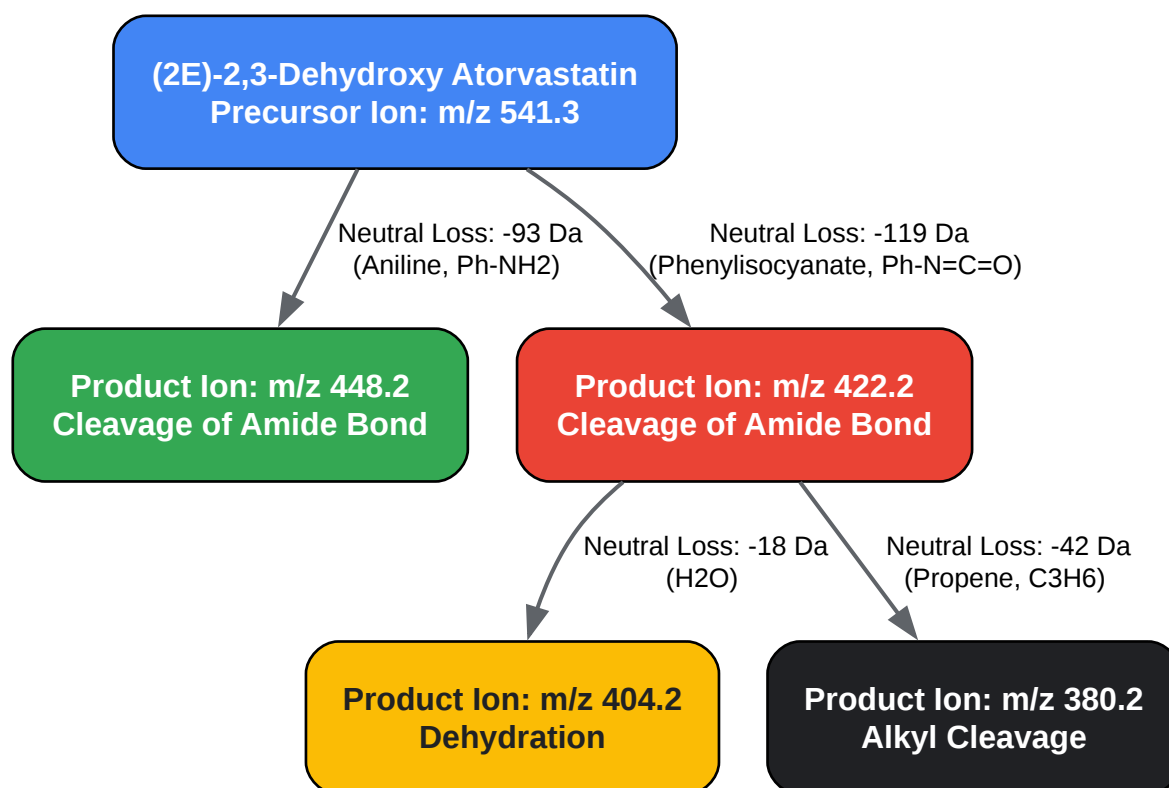
- Ionization Mode: Electrospray Ionization Positive (ESI+)
- Capillary Voltage: 3.0 kV
- Desolvation Temperature: 450 °C
- Cone Voltage: 35 V - 50 V (Adjusted for optimal in-source transmission)[1].

Mechanistic Fragmentation Pathway Analysis

When subjected to CID, the protonated precursor ion of **(2E)-2,3-Dehydroxy Atorvastatin** (m/z 541.3) undergoes highly predictable, structurally diagnostic cleavages. Because the dehydration modification resides entirely on the heptanoic acid side chain, the fragmentation is

driven by the sterically hindered and electronically activated amide bond attached to the central pyrrole ring[3].

- Primary Cleavage A (Loss of Aniline): The weakest point of the molecule under CID is the C-N bond of the carboxamide group. Cleavage here results in the neutral loss of aniline (Ph-NH₂, 93 Da), generating a highly abundant product ion at m/z 448.2[3].
- Primary Cleavage B (Loss of Phenylisocyanate): Alternatively, cleavage of the adjacent C-C bond of the same amide group expels phenylisocyanate (Ph-N=C=O, 119 Da), yielding the diagnostic product ion at m/z 422.2[4],[3].
- Secondary Cleavages: The m/z 422.2 fragment acts as an intermediate for further dissociation. It can undergo a subsequent neutral loss of water (-18 Da) to form m/z 404.2, or undergo alkyl cleavage to lose a propene group (-42 Da) from the isopropyl moiety, yielding m/z 380.2[1],[3].



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Figure 2: CID fragmentation pathway of (2E)-2,3-Dehydroxy Atorvastatin (m/z 541.3).

Table 2: MRM Transitions and Collision Energy Optimization

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Neutral Loss	Collision Energy (eV)	Diagnostic Purpose
Atorvastatin (API)	559.3	440.2	119 Da	22	API Quantification
(2E)-2,3-Dehydroxy Atorvastatin	541.3	448.2	93 Da	19	Primary Quantifier
(2E)-2,3-Dehydroxy Atorvastatin	541.3	422.2	119 Da	25	Secondary Qualifier

| **(2E)-2,3-Dehydroxy Atorvastatin** | 541.3 | 380.2 | 161 Da | 35 | Structural Confirmation |

Note: While Atorvastatin Lactone shares the 541.3 → 448.2 transition, the two compounds are strictly differentiated by their retention times established in Table 1.

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